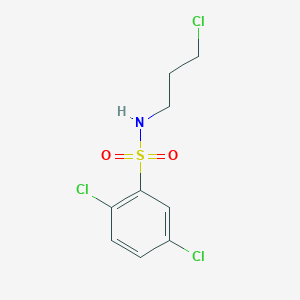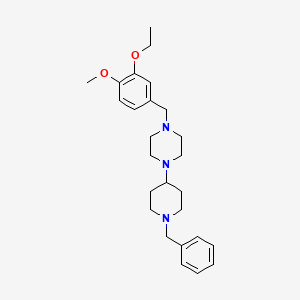![molecular formula C27H36N4O4 B11641603 Isopropyl N-(5-{3-[4-(2-hydroxyethyl)piperazino]propanoyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate](/img/structure/B11641603.png)
Isopropyl N-(5-{3-[4-(2-hydroxyethyl)piperazino]propanoyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Carbamato de isopropilo N-(5-{3-[4-(2-hidroxietil)piperazino]propanoyl}-10,11-dihidro-5H-dibenzo[B,F]azepin-3-YL) es un compuesto orgánico complejo con una fórmula molecular de C27H36N4O4. Este compuesto se caracteriza por su intrincada estructura, que incluye un anillo de piperazina, un núcleo de dibenzoazepina y un grupo carbamato. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Carbamato de isopropilo N-(5-{3-[4-(2-hidroxietil)piperazino]propanoyl}-10,11-dihidro-5H-dibenzo[B,F]azepin-3-YL) implica varios pasos, comenzando con la preparación del núcleo de dibenzoazepina. Este núcleo se sintetiza típicamente a través de una serie de reacciones de condensación que involucran aminas aromáticas y aldehídos. El anillo de piperazina se introduce luego mediante reacciones de sustitución nucleofílica, seguidas de la adición del grupo hidroxietil. El paso final implica la formación del grupo carbamato a través de la reacción de cloroformiato de isopropilo con el grupo amina en el anillo de piperazina.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y el pH, se controlan cuidadosamente para optimizar la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El Carbamato de isopropilo N-(5-{3-[4-(2-hidroxietil)piperazino]propanoyl}-10,11-dihidro-5H-dibenzo[B,F]azepin-3-YL) sufre diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxietil se puede oxidar para formar un grupo carbonilo.
Reducción: El grupo carbonilo en el núcleo de dibenzoazepina se puede reducir para formar un alcohol.
Sustitución: El anillo de piperazina puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados con grupos carbonilo, derivados reducidos con grupos alcohol y derivados sustituidos con varios grupos funcionales unidos al anillo de piperazina.
Aplicaciones Científicas De Investigación
El Carbamato de isopropilo N-(5-{3-[4-(2-hidroxietil)piperazino]propanoyl}-10,11-dihidro-5H-dibenzo[B,F]azepin-3-YL) se utiliza en diversos campos de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.
Biología: El compuesto se utiliza en ensayos bioquímicos para estudiar interacciones enzimáticas y unión de proteínas.
Medicina: Tiene posibles aplicaciones terapéuticas debido a su capacidad para interactuar con objetivos moleculares específicos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de otras moléculas complejas.
Mecanismo De Acción
El mecanismo de acción del Carbamato de isopropilo N-(5-{3-[4-(2-hidroxietil)piperazino]propanoyl}-10,11-dihidro-5H-dibenzo[B,F]azepin-3-YL) implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto se une a estos objetivos a través de enlaces de hidrógeno, interacciones hidrofóbicas y fuerzas de van der Waals, lo que lleva a cambios en su actividad y función. Las vías involucradas incluyen vías de transducción de señales y vías metabólicas, que están moduladas por la unión del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Carbamato de isopropilo N-(5-{3-[4-(2-hidroxietil)piperazino]propanoyl}-10,11-dihidro-5H-dibenzo[B,F]azepin-3-YL) dihidrocloruro hidrato: Una forma hidratada del compuesto con propiedades similares.
2-isopropil-N,2,3-trimetilbutiramina: Otro compuesto con un grupo isopropilo similar, pero una estructura central diferente.
Singularidad
El Carbamato de isopropilo N-(5-{3-[4-(2-hidroxietil)piperazino]propanoyl}-10,11-dihidro-5H-dibenzo[B,F]azepin-3-YL) es único debido a su combinación de un núcleo de dibenzoazepina, un anillo de piperazina y un grupo carbamato. Esta estructura única imparte propiedades químicas específicas y actividades biológicas que no se encuentran en otros compuestos similares.
Propiedades
Fórmula molecular |
C27H36N4O4 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
propan-2-yl N-[11-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C27H36N4O4/c1-20(2)35-27(34)28-23-10-9-22-8-7-21-5-3-4-6-24(21)31(25(22)19-23)26(33)11-12-29-13-15-30(16-14-29)17-18-32/h3-6,9-10,19-20,32H,7-8,11-18H2,1-2H3,(H,28,34) |
Clave InChI |
VKNYFWBIFNWUSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCN4CCN(CC4)CCO)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641533.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11641540.png)
![N-[2-(4-Methoxy-phenyl)-ethyl]-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide](/img/structure/B11641546.png)
![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11641553.png)
![3-Cyclohexyl-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11641554.png)

![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641561.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11641564.png)
![2-[(3,4-dimethylphenyl)amino]-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11641566.png)
![9-ethyl-3-{[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B11641573.png)
![N-(2,5-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B11641577.png)
![Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11641578.png)
![(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid ethyl ester](/img/structure/B11641588.png)

